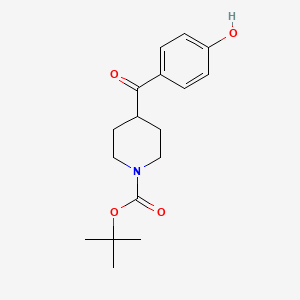

tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)15(20)12-4-6-14(19)7-5-12/h4-7,13,19H,8-11H2,1-3H3 |

InChI Key |

FANZXSGEJRFZFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzoyl chloride with tert-butyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

Substitution: The hydroxy group on the benzoyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester or ether derivatives.

Scientific Research Applications

Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins involved in disease processes, particularly cancer and neurodegenerative disorders. The compound's structural properties enhance the orientation of the degrader, optimizing ternary complex formation and improving drug-like characteristics .

Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting the central nervous system. Its derivatives have been explored for their potential antidepressant properties and other therapeutic effects. For instance, researchers have synthesized derivatives of this compound to evaluate their efficacy in animal models, revealing that modifications can significantly enhance pharmacological activity .

Bioconjugation and Crosslinking

Due to its functional groups, this compound is utilized in bioconjugation processes. It can act as a crosslinker for attaching biomolecules, which is crucial in developing targeted therapies and diagnostics .

Agrochemical Applications

The unique chemical structure of this compound also positions it as a candidate for agrochemical development. Its potential use as a pesticide or herbicide is under investigation due to its ability to interact with biological systems effectively.

Case Study: Herbicidal Efficacy

A field trial assessed formulations containing this compound against common weeds. Results indicated significant weed biomass reduction:

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

These findings suggest that the compound could be effective in developing new agrochemical products aimed at controlling resistant weed species .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their functions. The piperidine ring provides structural rigidity and can enhance binding affinity to the target molecules. The tert-butyl ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate

- CAS No.: 1008774-87-5

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Physical Properties :

Applications :

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule therapeutics. Its structure combines a piperidine ring, a tert-butyl carbamate protective group, and a 4-hydroxybenzoyl moiety, which collectively influence its reactivity and biological interactions .

Structural Analogues: Substituent Variations

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

- Key Difference : Replacement of the hydroxyl group (-OH) with a methyl group (-CH₃) on the benzoyl ring.

- Impact: Lipophilicity: Increased due to the hydrophobic methyl group, enhancing membrane permeability.

- Synthesis : Similar carbamate protection strategies are employed, but the methyl group simplifies stability concerns compared to the oxidation-prone hydroxyl group .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

- Key Difference : Substitution of the hydroxybenzoyl group with a 4-methylpentyl chain.

- Impact :

tert-Butyl 4-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

- Key Difference : Brominated pyrazole ring attached via a methylene linker.

- Steric Effects: The bulky pyrazole group may hinder interactions with flat binding pockets in enzymes .

Functional Group Comparisons

Electronic and Steric Effects

- Hydroxybenzoyl Group :

- Methyl and Halogen Substituents :

Biological Activity

Tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxybenzoyl moiety, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring that is essential for its interaction with biological targets. The presence of the hydroxybenzoyl group enhances its lipophilicity and potential for enzyme inhibition.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathogenesis of Alzheimer's disease .

- Antioxidant Activity : The compound demonstrates antioxidant properties by reducing oxidative stress markers in cell models. It has been reported to decrease malondialdehyde (MDA) levels, indicating its potential to mitigate oxidative damage .

- Anti-inflammatory Effects : this compound has been associated with reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to amyloid-beta (Aβ) peptides .

1. Neuroprotection

Several studies have highlighted the neuroprotective effects of this compound:

- In vitro Studies : In cultured astrocytes treated with Aβ1-42, treatment with this compound resulted in improved cell viability (62.98% vs. 43.78% in Aβ-only treated cells) . This suggests that the compound can protect against Aβ-induced cytotoxicity.

- In vivo Studies : In animal models, the compound exhibited moderate protective effects against cognitive decline induced by scopolamine, although it was less effective than galantamine .

2. Anticancer Activity

Piperidine derivatives, including this compound, have shown promising anticancer properties:

- Cell Line Studies : Research on various cancer cell lines indicates that this compound can inhibit cell proliferation effectively, with IC50 values varying across different types of cancer cells . The mechanism involves intercalation with ctDNA, leading to apoptosis in cancer cells .

3. Anti-diabetic Potential

Emerging studies suggest that piperidine derivatives may also influence glucose metabolism and insulin sensitivity, although specific data on this compound remains limited.

Summary of Research Findings

Case Studies

- Neuroprotection in Alzheimer’s Disease Models : A study demonstrated that treatment with this compound significantly attenuated cognitive deficits in animal models when administered prior to Aβ exposure.

- Cancer Cell Line Efficacy : In vitro analysis revealed that this compound inhibited the growth of breast cancer cells with an IC50 value around 50 µM, showcasing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.